
Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate, also known as DMIA, is a chemical compound that has gained attention in recent years due to its potential biomedical applications. DMIA is a derivative of indole, a heterocyclic aromatic compound that is commonly found in many natural products. DMIA has shown promising results in scientific research as a potential drug candidate for various diseases, including cancer, Alzheimer's, and Parkinson's.
Mécanisme D'action
The mechanism of action of Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate is not fully understood, but it is believed to act through multiple pathways. In cancer cells, Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has been shown to inhibit the activity of several enzymes involved in cell growth and division. In Alzheimer's and Parkinson's disease research, Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has been shown to reduce oxidative stress and inflammation, both of which are believed to contribute to the progression of these diseases.
Effets Biochimiques Et Physiologiques
Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has been shown to have several biochemical and physiological effects. In cancer cells, Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has been shown to induce apoptosis, inhibit cell growth and division, and decrease the expression of several genes involved in cancer progression. In Alzheimer's and Parkinson's disease research, Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate in lab experiments is its potential as a drug candidate for various diseases. Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has shown promising results in preclinical studies and has the potential to be developed into a therapeutic drug. However, one limitation of Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate research. One potential direction is the development of Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate as a therapeutic drug for cancer, Alzheimer's, and Parkinson's disease. Another direction is the study of Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate's mechanism of action, which could lead to the development of more effective drugs for these diseases. Additionally, the synthesis of Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate derivatives with improved solubility could overcome the limitations of the compound in lab experiments.
Méthodes De Synthèse
Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate can be synthesized through several methods. One of the most common methods is the Fischer indole synthesis, which involves the condensation of an aldehyde or ketone with a primary amine in the presence of an acid catalyst. Another method is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with a secondary amine in the presence of an acid catalyst.
Applications De Recherche Scientifique
Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has been studied extensively for its potential biomedical applications. In cancer research, Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has also been studied for its potential use in Alzheimer's and Parkinson's disease research, as it has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
Numéro CAS |
1144-12-3 |
|---|---|
Nom du produit |
Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate |
Formule moléculaire |
C14H17NO2 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
ethyl 2-(2,5-dimethyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C14H17NO2/c1-4-17-14(16)8-11-10(3)15-13-6-5-9(2)7-12(11)13/h5-7,15H,4,8H2,1-3H3 |
Clé InChI |
MWEGAQSTPQLWRO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=C(NC2=C1C=C(C=C2)C)C |
SMILES canonique |
CCOC(=O)CC1=C(NC2=C1C=C(C=C2)C)C |
Synonymes |
ETHYL 2-(2,5-DIMETHYL-1H-INDOL-3-YL)ACETATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



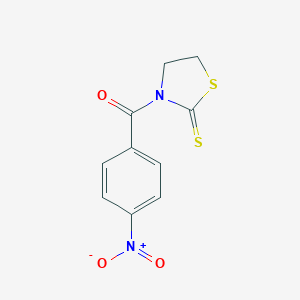
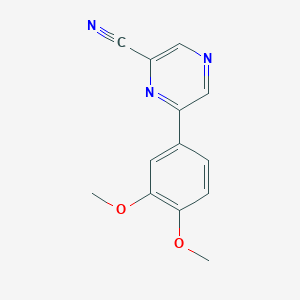
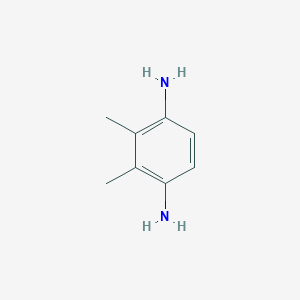

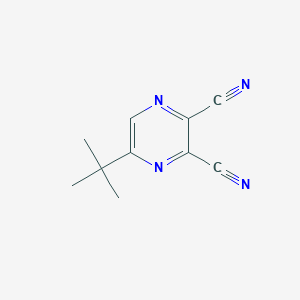
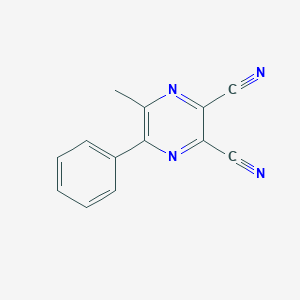
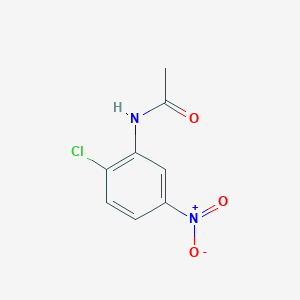
![Benzene, [[2-(phenylsulfonyl)ethyl]thio]-](/img/structure/B184231.png)
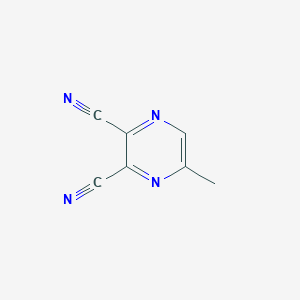
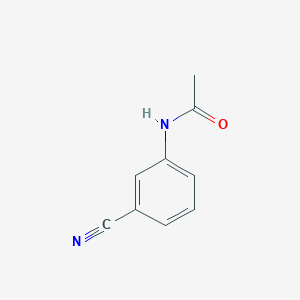
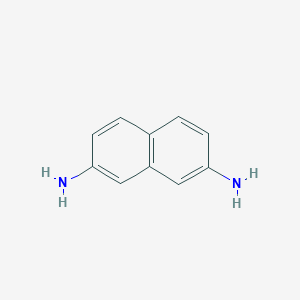
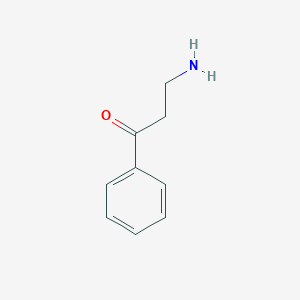
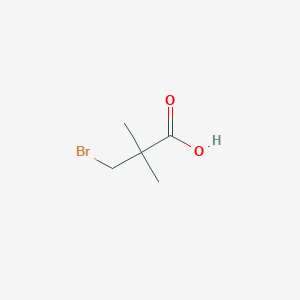
![4-[(4-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B184245.png)